4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane

Description

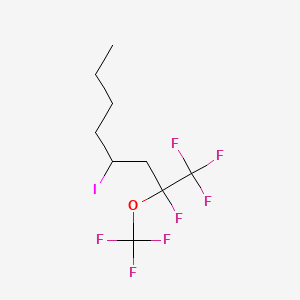

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane (CAS 200501-94-6) is a fluorinated organic compound characterized by a linear octane backbone substituted with iodine at the 4-position, tetrafluoro groups at the 1,1,1,2-positions, and a trifluoromethoxy group at the 2-position. Its molecular formula is C₉H₁₂F₇I, with a molecular weight of 380.08 g/mol . The compound exhibits light sensitivity, necessitating storage in dark, inert conditions to prevent degradation .

Properties

IUPAC Name |

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F7IO/c1-2-3-4-6(17)5-7(10,8(11,12)13)18-9(14,15)16/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQSHSLFOZIZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(F)(F)F)(OC(F)(F)F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane typically involves the introduction of iodine and fluorine atoms into an octane backbone. One common method involves the reaction of an octane derivative with iodine and fluorine-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of specialized reactors and purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding fluorinated alcohols.

Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form fluorinated ketones or carboxylic acids.

Common Reagents and Conditions

Substitution: Sodium azide (NaN3), potassium cyanide (KCN), solvents like DMF or DMSO, temperatures around 0-25°C.

Reduction: Lithium aluminum hydride (LiAlH4), ether solvents, temperatures around 0-25°C.

Oxidation: Potassium permanganate (KMnO4), aqueous or organic solvents, temperatures around 25-50°C.

Major Products

Substitution: Fluorinated azides or nitriles.

Reduction: Fluorinated alcohols.

Oxidation: Fluorinated ketones or carboxylic acids.

Scientific Research Applications

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals due to its bioactive properties.

Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging techniques such as positron emission tomography (PET).

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, or other biomolecules, affecting their function and activity. The compound’s high electronegativity and lipophilicity enable it to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of perfluorinated iodoalkanes, which vary in chain length, fluorine substitution patterns, and functional groups. Key analogs include:

Physical and Chemical Properties

- Chain Length Effects : The octane derivative’s longer chain (C8) increases molecular weight and lipophilicity compared to pentane (C5) or butane (C4) analogs. This could enhance membrane permeability in biological systems but reduce volatility .

- In contrast, analogs with higher fluorine density (e.g., heptafluoro substitution in CAS 374-98-1) exhibit stronger electron-withdrawing effects, which may deactivate the iodine center .

- Stability : Light sensitivity is a shared trait among iodofluorocarbons due to the weak C–I bond. However, the octane compound’s longer alkyl chain may offer slight stabilization compared to shorter analogs .

Biological Activity

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane is a fluorinated organic compound characterized by the presence of iodine and multiple fluorine atoms. Its unique structure contributes to its diverse biological activities and applications in various scientific fields. The molecular formula for this compound is C5H4F7IO.

- Molecular Formula : C5H4F7IO

- CAS Number : 200501-96-8

- Physical State : Colorless to light yellow liquid

The compound's reactivity is largely influenced by its halogen substituents, particularly the iodine atom, which can participate in nucleophilic substitution reactions. This property makes it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound can be attributed to its chemical reactivity. The presence of fluorine enhances the stability and lipophilicity of the compound, allowing it to interact effectively with biological membranes and cellular targets. The iodine atom's ability to act as a leaving group facilitates various chemical transformations that can lead to bioactive derivatives.

Toxicological Profile

Research has indicated that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and substituents. For instance, studies have shown that perfluoroalkyl substances (PFAS), which share similar properties with this compound, may have adverse effects on human health, including endocrine disruption and developmental toxicity . However, specific toxicological data for this compound remains limited.

Case Studies and Research Findings

Recent studies have explored the applications of fluorinated compounds in medicinal chemistry:

- Fluorinated Imaging Agents : Compounds similar to this compound are being investigated for their potential use as imaging agents in medical diagnostics due to their favorable chemical properties .

- Antimicrobial Activity : Some fluorinated compounds have shown promising antimicrobial properties. A comparative study indicated that certain fluorinated ethers exhibit enhanced activity against bacterial strains compared to their non-fluorinated counterparts .

Data Table: Comparative Biological Activities

Applications in Research and Industry

This compound has several applications due to its unique properties:

- Organic Synthesis : It serves as a building block for synthesizing more complex fluorinated compounds.

- Pharmaceutical Development : Its reactivity allows for the creation of novel drug candidates with enhanced bioavailability and efficacy.

- Material Science : The compound can be utilized in developing advanced materials with specific functional properties.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane?

- Methodological Answer : Synthesis optimization involves selecting solvents (e.g., THF), catalysts (e.g., triethylamine), and reaction durations (e.g., 3 days at room temperature) to maximize yield. Thin-layer chromatography (TLC) is critical for real-time monitoring of reaction progress, as described in phosphazene derivative syntheses . Purification via column chromatography or fractional distillation is recommended to isolate the compound from byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear magnetic resonance (NMR, particularly <sup>19</sup>F and <sup>13</sup>C) and X-ray crystallography (as used in phosphazene studies) are essential for confirming stereochemistry and fluorine/iodine substituent positions . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Mandatory personal protective equipment (PPE) includes chemically resistant gloves, goggles, and lab coats to prevent skin/eye contact. Waste must be segregated and treated by certified facilities due to potential environmental persistence of perfluorinated compounds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

- Methodological Answer : Density functional theory (DFT) calculations can model electron-density distributions, focusing on the iodine and trifluoromethoxy groups. Frameworks like Marcus theory may explain electron-transfer kinetics, while molecular dynamics simulations assess solvent effects .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling points, stability)?

- Methodological Answer : Cross-validate data using standardized databases (e.g., NIST Chemistry WebBook) . Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture sensitivity. Compare results with structurally similar perfluorinated compounds (e.g., 1,1,2,2-tetrafluoroethane ).

Q. How can degradation pathways of this compound be systematically studied under environmental conditions?

- Methodological Answer : Design accelerated aging studies with UV light, ozone, or microbial exposure. Use high-resolution mass spectrometry (HRMS) to identify breakdown products, referencing degradation mechanisms of related iodoperfluoroalkanes .

Q. What experimental frameworks address unexpected byproducts during synthesis?

- Methodological Answer : Mechanistic studies (e.g., trapping reactive intermediates with scavengers) and isotopic labeling (e.g., <sup>18</sup>O in trifluoromethoxy groups) can elucidate side reactions. Contrast findings with analogous syntheses of 4-(trifluoromethoxy)phenyl derivatives .

Data Analysis and Theoretical Frameworks

Q. How do conflicting crystallography data for fluorinated compounds inform structural refinements?

- Methodological Answer : Apply Hirshfeld surface analysis to resolve electron-density ambiguities. Compare with crystallographic data from spirocyclic phosphazenes, where fluorine substituents influence packing patterns .

Q. What theoretical models explain the compound’s thermodynamic stability in solution?

- Methodological Answer : Use solvation-free-energy models (e.g., COSMO-RS) to correlate stability with solvent polarity. Compare with stability trends in perfluorinated sulfonic acids .

Tables: Key Data for Reference

| Property | Method | Reference |

|---|---|---|

| Boiling Point | Fractional Distillation | |

| Fluorine Substituent Effects | DFT Calculations | |

| Degradation Products | HRMS/UV Exposure Studies | |

| Crystallographic Data | X-ray Diffraction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.